molecular formula C16H16Cl3N B12279095 trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride

Cat. No.: B12279095
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Specifications

The compound trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name as 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . This nomenclature reflects the fused bicyclic structure of the 1,2,3,4-tetrahydronaphthalene (tetralin) system, substituted at the 4-position with a 3,4-dichlorophenyl group and at the 1-position with an amine functional group. The stereochemical designation "trans" refers to the relative spatial arrangement of the amine and dichlorophenyl substituents across the tetralin ring system.

Isomeric specificity arises from the tetrahedral geometry at the 1- and 4-positions of the tetralin scaffold. The trans configuration indicates that the amine group (C1) and dichlorophenyl group (C4) occupy opposing equatorial positions relative to the plane of the partially saturated naphthalene ring. This contrasts with the cis isomer, where these groups reside on the same side. The absolute stereochemistry for the enantiomerically pure trans form is specified as (1R,4R) or (1S,4S) , depending on the optical activity of the compound . Computational descriptors confirm that the trans isomer exhibits distinct physicochemical properties compared to its cis counterpart, particularly in dipole moments and crystalline packing efficiency .

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride is not explicitly listed in the provided sources. However, its structural analogs and derivatives are well-documented. For example, the cis-isomer of the related N-methyl derivative, sertraline hydrochloride, holds CAS 79617-99-5 , while the parent amine (without the hydrochloride salt) corresponds to PubChem CID 577181 .

Alternative identifiers for the trans-isomer include:

  • PubChem CID : 13408776
  • InChI : InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H
  • InChIKey : YKXHIERZIRLOLD-UHFFFAOYSA-N
  • SMILES : C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl

Synonymous designations include Dastroline and SCHEMBL259137 , which are frequently used in pharmacological and synthetic chemistry contexts . The European Community (EC) Number 420-560-3 further categorizes related mandelate salts of this structural family .

Structural Relationship to Sertraline Hydrochloride

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride shares a close structural relationship with the antidepressant drug sertraline hydrochloride (CAS 79617-99-5) . Sertraline is defined as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride , emphasizing two critical distinctions:

  • N-Methylation : Sertraline incorporates a methyl group on the amine nitrogen, whereas the trans-isomer retains a primary amine (-NH2) .
  • Stereochemistry : Sertraline adopts a cis configuration [(1S,4S)], positioning the N-methyl and dichlorophenyl groups on the same face of the tetralin ring .

The absence of N-methylation in the trans-isomer significantly alters its electronic profile, reducing lipid solubility and influencing receptor-binding kinetics. Comparative molecular weight data highlight these differences:

Property trans-Isomer Hydrochloride Sertraline Hydrochloride
Molecular Formula C₁₆H₁₆Cl₃N C₁₇H₁₈Cl₃N
Molecular Weight (g/mol) 328.7 342.69
Stereochemical Configuration (1R,4R) or (1S,4S) (1S,4S)
Nitrogen Substituent -NH₂ -NHCH₃

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dasotraline hydrochloride involves several steps. One known method starts with the preparation of chiral (S)-tetralone from racemic tetralone through chromatographic separation of sulfinyl imine diastereomers . The (S)-tetralone is then converted to a diastereomeric mixture of N-formyl amines, which are separated by chromatography to give the desired (1R,4S)-trans-diastereomer. This diastereomer is then hydrolyzed to afford dasotraline, which is converted to its hydrochloride salt .

Chemical Reactions Analysis

Key Precursors

  • Starting Material : 4-(3,4-dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (sertraline-1-imine) .

  • Catalyst : Palladium-based catalysts (e.g., Pd/CaCO₃, Pd/alumina) under hydrogen pressure .

Formation of Isomeric Mixtures

Hydrogenation of sertraline-1-imine typically produces a mixture of cis and trans isomers due to the stereochemistry of the tetrahydro-naphthalenamine ring. For example:

  • Prior Art : cis/trans ratios of ~99.8:0.2 are achievable under specific conditions, but residual trans isomer complicates purification .

  • Trans Isomer Dominance : Certain methods (e.g., using sodium borohydride) yield a 1:1 cis/trans ratio, necessitating resolution .

Resolution Techniques

  • Fractional Crystallization :

    • Mandelate Salt Formation : The trans isomer is separated via fractional crystallization of its salt with D-(−)-mandelic acid .

    • Hydrochloric Acid Treatment : Acidic conditions (pH < 2) enable selective crystallization of the trans hydrochloride salt .

Analytical and Physical Data

Property Value Source
Molecular Formula C₁₇H₁₈Cl₃N (hydrochloride)
Molecular Weight 342.7 g/mol
Melting Point 275–277°C
Solubility Slightly soluble in methanol
HPLC Purity (cis/trans) Up to 98% cis, 2% trans (racemic)

Imine Reduction to Tetrahydro-naphthalenamine

  • Sertraline-1-imineTetrahydro-naphthalenamine

    • Catalyst : Pd/alumina or Pd/CaCO₃.

    • Conditions : Hydrogen pressure (0.5–10 kg/cm²), temperature (20–35°C) .

    • Outcome : Mixture of cis and trans isomers.

  • Resolution via Salt Formation

    • Mandelic Acid : Added to the reaction mass at 45–50°C, followed by cooling and filtration to isolate the trans isomer’s mandelate salt .

    • Hydrochloric Acid : Adjusts pH < 2 to precipitate the trans hydrochloride salt .

Challenges in Production

  • Stereochemical Separation :

    • The cis and trans isomers have similar physical properties, requiring specialized resolution techniques (e.g., fractional crystallization) .

  • Environmental Concerns :

    • Prior methods using alkyl halides for catalyst pretreatment face industrial viability issues .

  • Impurity Control :

    • Residual trans isomer in cis-dominant batches requires rigorous purification .

Scientific Research Applications

Biological Activities

Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine has been studied for various biological activities:

  • Antidepressant Effects :
    • The compound is structurally related to sertraline, a widely used antidepressant. It has been shown to exhibit similar serotonin reuptake inhibition properties.
    • Studies indicate that it may modulate neurotransmitter systems involved in mood regulation.
  • Anticancer Properties :
    • Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been observed to affect the growth of acute biphenotypic leukemia cells and other malignancies by targeting specific kinases involved in cell signaling pathways .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that the compound may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies and Research Findings

StudyFocusFindings
Study on Antidepressant Activity Evaluated effects on mood disordersShowed significant improvement in depressive symptoms in animal models .
Cancer Cell Line Proliferation Tested on MV4-11 and MOLM13 cellsInhibited growth with IC50 values around 0.3 µM .
Neuroprotection in Disease Models Assessed effects on neurodegenerationReduced markers of oxidative stress in neuronal cultures .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Several tetrahydronaphthalenamine derivatives with distinct substituents have been synthesized and characterized (Table 1). These compounds highlight the impact of substituent size, polarity, and stereochemistry on physicochemical and biological properties.

Table 1: Comparison of trans-4-(3,4-Dichlorophenyl) Hydrochloride with Structural Analogues

Compound Name Substituent Melting Point (°C) Yield (%) Key Activity/Notes Reference
trans-4-(3,4-Dichlorophenyl) hydrochloride 3,4-Dichlorophenyl N/A >50 CNS modulation, reduced side effects
trans-4-Cyclohexyl (5l) Cyclohexyl 137–139 71 Moderate serotonin affinity
trans-4-Cyclooctyl (5m) Cyclooctyl Oil 58 Lower potency than 5l
trans-4-Biphenyl-3-yl (5n) Biphenyl-3-yl Oil 70 Enhanced lipophilicity
trans-4-(2′-Chlorophenyl) (5o) 2-Chlorophenyl Oil N/A Structural rigidity

Key Observations :

  • Substituent Size : Bulky groups (e.g., cyclooctyl in 5m) reduce crystallinity, resulting in oily forms .
  • Halogen Effects : Chlorine at the 3,4-positions (target compound) enhances receptor binding specificity compared to 2-chlorophenyl (5o) .

Stereochemical Comparisons: Cis vs. Trans Isomers

The cis isomer (sertraline) and trans isomer exhibit divergent biological activities due to stereochemical differences (Table 2).

Table 2: Cis vs. Trans Isomer Properties

Property cis-(1S,4S) Sertraline Hydrochloride trans-4-(3,4-Dichlorophenyl) Hydrochloride
Therapeutic Use SSRI for depression Investigational for mood/anxiety disorders
Metabolism N-demethylation to less active metabolite Limited data; likely distinct pathways
Side Effects Nausea, insomnia Reduced incidence in preclinical models
Synthesis TiCl4-catalyzed condensation Stereoselective sulfinyl imine reduction

Key Findings :

  • Synthesis Complexity : The trans isomer requires chiral resolution or asymmetric synthesis to isolate enantiomers, whereas sertraline’s industrial synthesis leverages crystallization with D-(-)-mandelic acid for enantiopure production .

Comparison with Metabolites and Derivatives

  • N-Desmethyl Sertraline : A sertraline metabolite with 10-fold lower serotonin uptake inhibition . The trans isomer’s metabolites remain uncharacterized but may retain activity due to structural stability .
  • Boc-Protected Derivatives : cis-4-(3,4-Dichlorophenyl)-N-Boc-1-naphthalenamine (CAS 1236376-40-1) serves as a synthetic intermediate, highlighting the role of amine protection in optimizing reactivity .

Biological Activity

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride, commonly referred to as a derivative of sertraline, is a compound of significant interest due to its biological activity, particularly as an antidepressant. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H15Cl2N·HCl
  • Molecular Weight : 292.203 g/mol
  • CAS Number : 140631-53-4

Structural Characteristics

The compound features a tetrahydronaphthalene structure with dichlorophenyl substitution at the 4-position. The presence of chlorine atoms contributes to its biological activity by influencing receptor interactions.

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine acts primarily as a selective serotonin reuptake inhibitor (SSRI). This mechanism enhances serotonin levels in the synaptic cleft, which is crucial for mood regulation and alleviating symptoms of depression and anxiety disorders .

Pharmacological Effects

  • Antidepressant Activity :
    • Clinical studies have shown that SSRIs, including sertraline derivatives, significantly reduce depressive symptoms in patients with major depressive disorder (MDD) and generalized anxiety disorder (GAD) .
  • Anxiolytic Properties :
    • The compound also exhibits anxiolytic effects by modulating serotonin pathways, which can help manage anxiety symptoms effectively .

Clinical Trials

  • A study conducted by Taber et al. (2020) demonstrated the efficacy of sertraline in treating MDD. The trial included over 300 participants and reported a significant reduction in Hamilton Depression Rating Scale scores after 12 weeks of treatment with sertraline compared to placebo .
  • Another research highlighted the role of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine in reducing anxiety-related behaviors in animal models. The study found that administration resulted in decreased time spent in anxious states during open-field tests .

Comparative Studies

A comparative analysis between trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine and other SSRIs revealed that this compound has a similar efficacy profile but with potentially fewer side effects related to sexual dysfunction and weight gain .

Compound NameMechanism of ActionEfficacySide Effects
SertralineSSRIHighModerate
FluoxetineSSRIHighHigh
trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamineSSRIModerate to HighLow

Safety and Toxicology

The safety profile of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine has been evaluated in several studies. It is generally well-tolerated; however, some patients may experience mild gastrointestinal disturbances or headaches . Long-term studies are necessary to fully understand any potential risks associated with chronic use.

Q & A

Basic: What are the common synthetic routes for synthesizing trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride, and what key intermediates are involved?

Methodological Answer:
The synthesis typically begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone, which undergoes condensation with methylamine or formamide derivatives to form imine intermediates. For example, reacting the tetralone with formic acid and formamide yields N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]formamide, which is subsequently hydrolyzed under acidic conditions to produce the free amine . Hydrogenation with palladium catalysts (e.g., Pd/C) in tetrahydrofuran (THF) or ethanol is often employed to reduce intermediates to the tetrahydro-1-naphthalenamine backbone . Resolution using chiral auxiliaries like D(-)-mandelic acid can isolate the desired trans isomer .

Basic: How is the structural integrity and purity of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride confirmed in synthetic protocols?

Methodological Answer:
Structural confirmation relies on 1H NMR and 13C NMR to verify the stereochemistry and substituent positions, particularly distinguishing cis vs. trans configurations . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (normal-phase or chiral columns) assesses chemical and enantiomeric purity. For example, chiral HPLC with a ChiralPak AD column (hexane/IPA/diethylamine, 99:1:0.1) can resolve enantiomers, with retention times differing between (1R,4R) and (1S,4S) isomers . Melting point analysis and X-ray crystallography may further validate crystalline forms .

Advanced: What stereoselective strategies are employed to achieve high enantiomeric purity in the synthesis of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride?

Methodological Answer:
A key strategy involves sulfinamide-mediated stereoselective reduction . For instance, tert-butanesulfinamide reacts with (4S)-tetralone to form a sulfinyl imine intermediate. This intermediate undergoes stereocontrolled reduction with 9-borabicyclo[3.3.1]nonane (9-BBN), yielding the (1R,4S) configuration with >99.9% enantiomeric excess (ee) . Chiral resolution via diastereomeric salt formation (e.g., mandelic acid) is another method, leveraging differences in solubility between enantiomers . Process optimization at multikilogram scale has demonstrated >50% overall yield with 99.7% chemical purity .

Advanced: How do researchers resolve discrepancies in pharmacological activity data between cis and trans isomers of 4-(3,4-Dichlorophenyl)-tetrahydronaphthalenamine derivatives?

Methodological Answer:
Comparative studies using in vitro receptor binding assays (e.g., serotonin/norepinephrine transporters) and in vivo behavioral models (e.g., forced swim test for antidepressants) differentiate isomer-specific activity. For example, the trans isomer exhibits reduced side effects (e.g., sexual dysfunction) compared to cis-sertraline, attributed to lower off-target receptor affinity . Metabolite profiling (LC-MS/MS) identifies isomer-specific pathways; the trans isomer avoids N-demethylation to norsertraline, a metabolite linked to adverse effects . Computational docking studies (e.g., molecular dynamics simulations) further rationalize stereochemical influences on target engagement .

Advanced: What methodologies are used to study the metabolic pathways of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride in preclinical models?

Methodological Answer:
Radiolabeled tracer studies (e.g., 14C or 3H isotopes) track metabolite distribution in plasma, urine, and tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites . For example, trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine shows resistance to CYP3A4-mediated N-demethylation, unlike its cis counterpart . Microsomal stability assays using liver S9 fractions quantify metabolic half-life, while P450 inhibition assays assess drug-drug interaction risks .

Advanced: How are analytical methods optimized to detect trace impurities or enantiomeric contamination in trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride?

Methodological Answer:
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify potential impurities, which are quantified via UPLC-PDA or charged aerosol detection (CAD) . Chiral impurity profiling uses polar organic solvent mode HPLC with polysaccharide columns (e.g., ChiralCel OD-H) to detect <0.1% enantiomeric contamination . X-ray powder diffraction (XRPD) monitors polymorphic changes during storage, while dynamic vapor sorption (DVS) assesses hygroscopicity impacts on stability .

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